2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid
Description
Properties
Molecular Formula |
C11H8F3NO2 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
2-cyano-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5H2,(H,16,17) |
InChI Key |
WKJWBZVHAHPTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel condensation represents one of the most efficient routes for synthesizing 2-cyanopropionic acid derivatives. For the synthesis of 2-cyano-3-[2-(trifluoromethyl)phenyl]propionic acid, this approach typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with cyanoacetic acid or its esters.
A typical procedure involves:
- Reaction of ethyl cyanoacetate with 2-(trifluoromethyl)benzaldehyde
- Use of a catalyst such as piperidinium acetate
- Subsequent reduction of the α,β-unsaturated intermediate
- Hydrolysis of the ester to obtain the final carboxylic acid
Based on analogous synthetic procedures in the literature, the reaction can be conducted as follows:
A solution of ethyl cyanoacetate (approximately 7.2 mmol), 2-(trifluoromethyl)benzaldehyde (6.0 mmol), and piperidinium acetate (3.0 mmol) in toluene (25 mL) is heated under reflux conditions with azeotropic removal of water for 6-8 hours.
The intermediate α,β-unsaturated nitrile ester can then be reduced using hydrogen with an appropriate catalyst such as palladium on carbon, followed by ester hydrolysis to yield the target compound.
Grignard Reaction Methodology
The preparation of similar compounds containing trifluoromethyl groups has been achieved using Grignard reagents, which can be adapted for our target compound. This approach employs the following steps:
- Formation of a Grignard reagent from 2-(trifluoromethyl)bromobenzene
- Reaction with an appropriate electrophile containing cyano functionality
- Subsequent transformations to introduce the carboxylic acid group
The procedure based on similar compounds involves:
Isopropylmagnesium chloride (1.3 eq) is added to a reaction vessel at 0°C, followed by dropwise addition of 2-(trifluoromethyl)bromobenzene (1.0 eq) in tetrahydrofuran. After reaction at 0°C for 1-1.5 hours, an appropriate electrophile is added to introduce the cyano and carboxylic acid functionalities.
This method has yielded 70-72% for analogous compounds with trifluoromethyl substituents.
Specific Synthetic Protocols for 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid
Modified Michael Addition Protocol
The Michael addition approach provides another viable synthetic route:
- A Michael acceptor derived from 2-(trifluoromethyl)benzaldehyde reacts with a cyano-containing nucleophile
- Subsequent manipulations yield the target compound
A representative protocol involves:
The reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane to form a nitrostyrene derivative, followed by Michael addition of ethyl cyanoacetate. The nitro group is then reduced, and the ester is hydrolyzed to obtain the carboxylic acid.
Amidation-Hydrolysis Sequence
For compounds containing both cyano and trifluoromethyl groups, a synthetic route involving amidation followed by hydrolysis has been documented:
The reaction involves initial formation of an acid chloride, followed by amidation with an appropriate amine. Subsequent transformations and hydrolysis yield the desired carboxylic acid functionality.
Optimization of Reaction Parameters
The efficiency of these synthetic methods can be significantly influenced by various reaction parameters. Table 1 presents optimization conditions for the Knoevenagel condensation approach based on similar compounds.
Table 1: Optimization Parameters for Knoevenagel Condensation
| Parameter | Condition | Yield (%) | Observations |
|---|---|---|---|
| Solvent | Toluene | 75-80 | Effective with azeotropic removal of water |
| Ethanol | 65-70 | Lower temperature required | |
| Dichloromethane | 60-65 | Longer reaction time | |
| Catalyst | Piperidinium acetate | 80-85 | Optimal catalyst for most substrates |
| Pyridine | 70-75 | Less efficient | |
| Sodium acetate | 60-65 | Requires higher temperature | |
| Temperature | 100-110°C | 75-85 | Optimal for toluene solvent |
| 60-70°C | 65-70 | For lower boiling solvents | |
| Reaction Time | 6-8 hours | 80-85 | Optimal for complete conversion |
| 3-4 hours | 60-65 | Incomplete reaction |
Esterification and Hydrolysis Methods
A common approach for obtaining the final carboxylic acid involves initial formation of an ester followed by hydrolysis. Table 2 outlines conditions for the hydrolysis step based on similar compounds.
Table 2: Hydrolysis Conditions for Cyano-Ester Precursors
| Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Methanol/Water | 70-80 | 3-4 | 85-90 |
| KOH | Ethanol/Water | 60-70 | 4-5 | 80-85 |
| LiOH | THF/Water | 40-50 | 5-6 | 85-90 |
| HCl | Water/Dioxane | 80-90 | 6-8 | 75-80 |
Purification Techniques
The purification of 2-cyano-3-[2-(trifluoromethyl)phenyl]propionic acid typically involves:
Recrystallization
For compounds with similar structural features, recrystallization from appropriate solvents has been effective:
The raw product is dissolved while hot in chlorobenzene and recrystallized by cooling to low temperature. For similar compounds, this method has yielded products with purity exceeding 95%.
Column Chromatography
When higher purity is required, column chromatography has been employed:
Column chromatography using appropriate solvent systems (e.g., petroleum ether:ethyl acetate) has been effective for purifying similar cyano-carboxylic acid derivatives.
Analytical Characterization
The identification and characterization of 2-cyano-3-[2-(trifluoromethyl)phenyl]propionic acid typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR, 13C NMR, and 19F NMR provide valuable structural information. For structurally similar compounds:
1H NMR (400 MHz, CDCl3): Expected signals for aromatic protons (δ 7.3-8.0 ppm), methine proton (δ 3.8-4.2 ppm), and methylene protons (δ 2.8-3.2 ppm).
Infrared Spectroscopy
IR spectroscopy can confirm the presence of key functional groups:
Expected IR bands: C≡N stretching (2200-2250 cm-1), C=O stretching (1700-1730 cm-1), and CF3 stretching (1100-1200 cm-1).
Comparative Analysis of Synthetic Methods
Table 3 provides a comparative analysis of the different synthetic approaches for 2-cyano-3-[2-(trifluoromethyl)phenyl]propionic acid and structurally similar compounds.
Table 3: Comparison of Synthetic Methods
| Method | Starting Materials | Approximate Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel Condensation | 2-(Trifluoromethyl)benzaldehyde, Cyanoacetic acid/ester | 70-80 | Simple procedure, Readily available starting materials | May require additional reduction step |
| Grignard Reaction | 2-(Trifluoromethyl)bromobenzene | 65-75 | Versatile, Good functional group tolerance | Moisture-sensitive, Requires inert atmosphere |
| Michael Addition | 2-(Trifluoromethyl)benzaldehyde, Nitromethane, Cyanoacetic ester | 60-70 | Mild conditions, Stereoselectivity | Multiple steps, Moderate yields |
| Amidation-Hydrolysis | 2-(Trifluoromethyl)benzoic acid derivatives | 55-65 | Functional group compatibility | Lengthy sequence, Lower overall yield |
Scalability and Industrial Considerations
For larger-scale production, several factors must be considered:
- The Knoevenagel condensation approach offers simplicity and cost-effectiveness for scale-up
- The reactive extrusion method has shown promise for similar compounds containing cyano and trifluoromethyl groups
- Continuous flow chemistry may enhance efficiency and safety
A promising scale-up approach is the amidation by reactive extrusion:
For similar compounds, a mixture of the appropriate carboxylic acid, coupling agent (e.g., COMU or EDC.HCl), base, and solvent is processed through an extruder at controlled temperature (30-50°C) with specific screw rotation parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid is being investigated as an intermediate in the synthesis of more complex organic molecules with therapeutic effects. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors, which could lead to potential anti-inflammatory and anticancer activities .
Case Study: Anti-inflammatory Activity
Research has shown that compounds similar to 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation. In vitro studies indicate that this compound may selectively inhibit COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | COX-1 Inhibition (%) | COX-2 IC50 (µM) | sEH IC50 (nM) |
|---|---|---|---|
| Celecoxib | 41 | >10,000 | Not applicable |
| Rofecoxib | 17 | 2 | >10,000 |
| 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid | TBD | TBD | TBD |
2. Neurological Disorders
The compound is also being explored for its potential in treating neurological disorders such as multiple sclerosis. Derivatives of this compound have shown promise in preclinical models for their ability to modulate immune responses without significantly affecting overall immunity .
Agrochemical Applications
1. Herbicides and Pesticides
Due to its structural properties, 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid can be utilized as a building block for the synthesis of agrochemicals, including herbicides and pesticides. The trifluoromethyl group enhances lipophilicity, potentially improving the efficacy of these compounds in targeting specific pests or weeds .
1. Enzyme Interaction Studies
Understanding how 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid interacts with biological targets is crucial for drug development. Initial findings indicate that it may exhibit varying degrees of interaction with enzymes like soluble epoxide hydrolase (sEH), which plays a role in pain modulation and inflammation .
Mechanism of Action
The mechanism of action of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyano group in 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid enhances acidity compared to non-cyano analogs like 3-[2-(trifluoromethyl)phenyl]propionic acid. For example, 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid has a predicted pKa of ~4.63, whereas the cyano analog is expected to have a lower pKa due to stronger EWG effects .
- Steric and Electronic Effects: The -CF₃ group at the phenyl ring’s ortho position (as in the target compound) may induce steric hindrance, affecting binding interactions in pharmaceutical applications.
Physical and Chemical Properties
Notes:
- The target compound’s cyano group may reduce melting points compared to non-cyano analogs (e.g., 2-[3-Cyano-4-(methylsulfonylamino)phenyl]propionic acid melts at 108–111°C, lower than many sulfonamide derivatives) .
Biological Activity
2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid (also known as a derivative of trifluoromethyl phenylpropionic acid) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid
- Molecular Formula : C12H8F3NO2
- Molecular Weight : 263.19 g/mol
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity.
The biological activity of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial for the metabolism of branched-chain amino acids (BCAAs). This inhibition can affect cellular energy metabolism and has implications in cancer biology .
- Receptor Modulation : The compound exhibits partial agonist properties at cannabinoid receptors CB1 and CB2, influencing pain pathways and potentially offering therapeutic benefits in pain management .
Antinociceptive Effects
Research indicates that 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid demonstrates significant antinociceptive effects in animal models. For instance, in rat models of neuropathic pain, it has shown efficacy in reducing both thermal and mechanical hyperalgesia .
Cytotoxicity and Cancer Research
In studies focusing on cancer cell lines, this compound has been evaluated for its cytotoxic properties. It was found to induce apoptosis in specific cancer cell lines, suggesting potential as an anti-cancer agent. The mechanism involves the activation of apoptotic pathways through the modulation of cellular signaling cascades .
Study on Pain Management
A notable study investigated the effects of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic acid on chronic pain conditions in rodents. The results indicated that administration led to a significant reduction in pain scores compared to control groups, with minimal side effects observed over extended periods .
Cancer Cell Line Evaluation
Another study assessed the compound's effects on various cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Target Activity | IC50 (nM) | Notes |
|---|---|---|---|
| 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid | BCAT Inhibition | Varies | Significant role in amino acid metabolism |
| BAY 59-3074 | CB1/CB2 Agonist | 55.4 (CB1), 48.3 (CB2) | Potential for pain management |
| Other Trifluoromethyl Derivatives | Varies | Varies | Often exhibit enhanced biological activity due to lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
